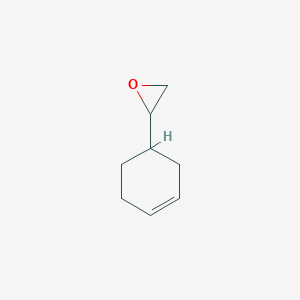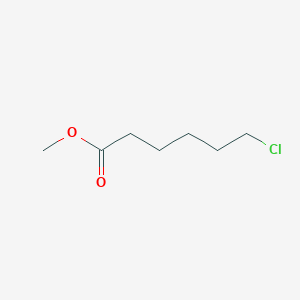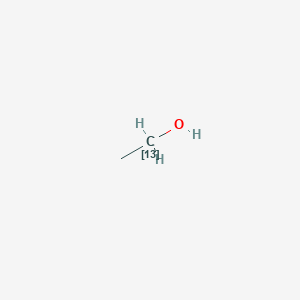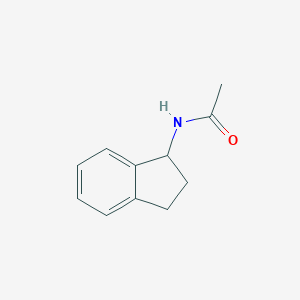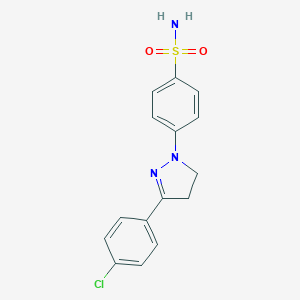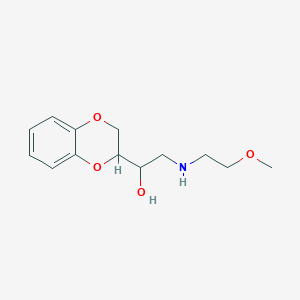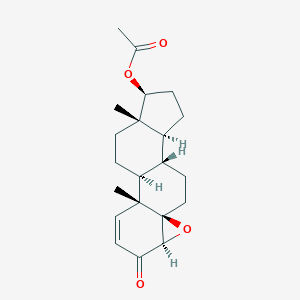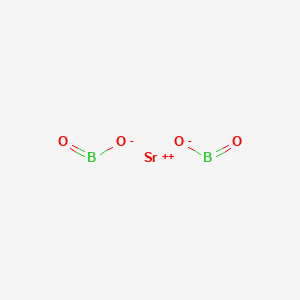
二钾;镉(2+);四氰化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;cadmium(2+);tetracyanide, also known as Cadmium dipotassium tetracyanide, is a compound with the molecular formula C4CdK2N4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Dipotassium;cadmium(2+);tetracyanide is represented by the formula C4CdK2N4 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Dipotassium;cadmium(2+);tetracyanide has a molecular weight of 294.68 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .科学研究应用
Comprehensive Analysis of Dipotassium Cadmium Tetracyanide Applications
Dipotassium cadmium tetracyanide is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:
Electrochemistry: In electrochemistry, dipotassium cadmium tetracyanide can be used to study the fundamental aspects of cadmium plating chemistry. This includes investigating electrode performance characteristics such as low polarization, long lifespan, and exceptional plating efficiency . The compound’s suitable Cd^2+/Cd redox potential and high resistance to hydrogen evolution make it an excellent candidate for high-energy, high-rate, and long-cycling cadmium batteries .
Environmental Science: The compound’s role in environmental science could be pivotal in understanding the mitigation of heavy metal stress in plants. Research indicates that the presence of potassium and cadmium influences the antioxidant system of plants under cadmium stress . This could lead to the development of strategies to enhance plant growth and resistance to heavy metal toxicity.
作用机制
Cadmium (Cd²⁺) is highly toxic to nearly all living organisms, including plants. It causes toxicity by unnecessarily augmenting reactive oxygen species (ROS) that target essential molecules and fundamental processes in plants . The mechanism of Cd-induced nephrotoxicity is not yet fully understood .
安全和危害
属性
IUPAC Name |
dipotassium;cadmium(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFARPFBUUDQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CdK2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;cadmium(2+);tetracyanide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

